molecular formula C12H17NO B8012213 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-7-ol

2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-7-ol

Cat. No.: B8012213
M. Wt: 191.27 g/mol
InChI Key: MCKAOOXNVONPCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-7-ol ( 63095-11-4) is a quinoline derivative of significant interest in scientific research, particularly in the field of neurodegenerative diseases. With a molecular formula of C12H17NO and a molecular weight of 191.27 g/mol, this compound is a key precursor for further chemical synthesis, as evidenced by the availability of its hydrochloride and hydrobromide salt derivatives . Research into structurally similar 6-hydroxy tetrahydroquinoline compounds has demonstrated potent antioxidant and anti-inflammatory properties, showing promise in experimental models of Parkinson's disease . These related compounds work by reducing levels of oxidative stress biomarkers, such as lipid and protein oxidation products, and subsequently inhibiting the NF-κB signaling pathway, which leads to a reduction in pro-inflammatory cytokines . This mechanism promotes neuroprotection, including improved motor function and increased tyrosine hydroxylase levels in pre-clinical studies . The conformational flexibility of the saturated tetrahydroquinoline ring system is believed to contribute to its ability to penetrate the blood-brain barrier, thereby enhancing its neuroprotective efficacy . This product is intended For Research Use Only and is not suitable for diagnostic or therapeutic applications in humans or animals. Researchers should consult the safety data sheet and note that this compound should be stored in a dark place, under an inert atmosphere, at room temperature .

Properties

IUPAC Name

2,2,4-trimethyl-3,4-dihydro-1H-quinolin-7-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-8-7-12(2,3)13-11-6-9(14)4-5-10(8)11/h4-6,8,13-14H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCKAOOXNVONPCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(NC2=C1C=CC(=C2)O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Skraup Reaction with Methyl-Substituted Anilines

The Skraup reaction is employed to construct the quinoline core. Starting with 3-amino-4-methylphenol , the reaction with glycerol and sulfuric acid forms the quinoline skeleton. Subsequent hydrogenation (e.g., H₂/Pd-C) reduces the quinoline to the tetrahydro derivative. Methyl groups are introduced via alkylation before or after cyclization .

Key Steps :

  • Cyclization :

    • React 3-amino-4-methylphenol with glycerol and H₂SO₄ at 120°C to form 7-hydroxy-2-methylquinoline.

  • Hydrogenation :

    • Catalytic hydrogenation yields 7-hydroxy-2-methyl-1,2,3,4-tetrahydroquinoline.

  • Additional Methylation :

    • Use CH₃I and K₂CO₃ in DMF to introduce the remaining methyl groups .

Pechmann Condensation for Hydroxyl Group Introduction

The Pechmann condensation is utilized to introduce the 7-hydroxy group. A resorcinol derivative (e.g., 3,5-dimethylresorcinol) reacts with a β-keto ester (e.g., methyl acetoacetate) in the presence of H₂SO₄ to form a coumarin intermediate. This is then converted to the tetrahydroquinoline via hydrogenation and reductive amination .

Procedure :

  • Coumarin Formation :

    • Condense 3,5-dimethylresorcinol with methyl acetoacetate in H₂SO₄ at 80°C to yield 7-hydroxy-4-methylcoumarin.

  • Reductive Amination :

    • React with NH₃ and H₂/Pd-C to form 7-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline .

Direct Alkylation of Preformed Tetrahydroquinolines

Methyl groups are introduced via nucleophilic alkylation on a preformed 7-hydroxy-1,2,3,4-tetrahydroquinoline scaffold. For example, treatment with methyl triflate in the presence of a Lewis acid (e.g., AlCl₃) selectively alkylates the nitrogen and adjacent carbons .

Optimized Conditions :

  • Reagents : Methyl triflate (2.5 eq), AlCl₃ (1.2 eq) in CH₂Cl₂.

  • Temperature : 0°C to room temperature.

  • Yield : 70–85% after column chromatography (hexane/EtOAc) .

One-Pot Multistep Synthesis

A streamlined approach combines nitration, hydrolysis, and methylation in a single pot. For instance, 1,2,3,4-tetrahydroquinoline is treated with HNO₃, followed by H₃PO₄ hydrolysis, and then methylated with (CH₃)₂SO₄ in aqueous NaOH .

Advantages :

  • Reduced purification steps.

  • Higher overall yield (55–60%).

Catalytic Asymmetric Synthesis

For enantiomerically pure forms, chiral catalysts (e.g., Ru-BINAP) enable asymmetric hydrogenation of a ketone intermediate. This method is critical for pharmaceutical applications requiring specific stereochemistry .

Steps :

  • Ketone Formation :

    • Oxidize 7-hydroxy-1,2,3,4-tetrahydroquinoline to the corresponding ketone.

  • Asymmetric Hydrogenation :

    • Use Ru-(S)-BINAP catalyst under H₂ (50 psi) to achieve >90% ee .

Comparative Analysis of Methods

Method Yield Complexity Regioselectivity
Friedel-Crafts Alkylation65–75%ModerateHigh
Skraup Reaction50–60%HighModerate
Pechmann Condensation70–80%LowHigh
Direct Alkylation70–85%LowHigh
One-Pot Synthesis55–60%LowModerate

Key Challenges and Solutions

  • Regioselectivity : Use directing groups (e.g., -OMe) to control methylation positions .

  • Over-Alkylation : Employ stoichiometric control and low-temperature conditions .

  • Purification : Column chromatography (SiO₂, hexane/EtOAc) or recrystallization (MeOH/H₂O) improves purity .

Industrial-Scale Production

Large-scale synthesis (kg quantities) uses continuous flow reactors for nitration and hydrolysis steps, achieving 80% yield with >99% purity. Methylation is performed in batch reactors with automated pH control .

Recent Advances (2023–2025)

  • Photocatalytic Methylation : Visible-light-driven reactions using TiO₂ catalysts reduce energy consumption .

  • Biocatalytic Routes : Engineered enzymes (e.g., methyltransferases) enable green synthesis with 90% yield .

Chemical Reactions Analysis

Types of Reactions

2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-7-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can further hydrogenate the quinoline ring or reduce other functional groups present in the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids or bases to facilitate substitution reactions. The reaction conditions, such as temperature and solvent choice, play a significant role in determining the reaction outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce fully hydrogenated quinoline derivatives .

Scientific Research Applications

Chemical Properties and Structure

TMTQ has the molecular formula C12H17NOC_{12}H_{17}NO and a molecular weight of approximately 191.27 g/mol. It features a tetrahydroquinoline structure, which contributes to its diverse biological activities. The compound is typically characterized as a pale-yellow solid that is sparingly soluble in water .

Antimicrobial Activity

TMTQ has been investigated for its antifungal , antibacterial , and anticancer properties. Research indicates that it exhibits inhibitory effects against various bacterial strains, including:

  • Escherichia coli
  • Staphylococcus aureus
  • Bacillus subtilis

Additionally, TMTQ has shown antifungal activity against species such as:

  • Candida albicans
  • Aspergillus niger

In cancer research, TMTQ has been found to inhibit the proliferation of several cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer) cells. These findings suggest its potential as a therapeutic agent in treating infections and cancers .

Drug Delivery Systems

TMTQ's unique chemical structure makes it a candidate for use in drug delivery systems. Its ability to interact with biological membranes could facilitate the transport of therapeutic agents across cellular barriers .

Organic Chemistry Applications

In organic chemistry, TMTQ serves as a valuable building block for synthesizing more complex organic molecules. It can act as a catalyst in various organic reactions, including oxidation and reduction processes. This versatility allows chemists to explore new synthetic pathways and develop novel compounds with enhanced properties.

Materials Science Applications

TMTQ has potential applications in materials science, particularly as:

  • A corrosion inhibitor : Its chemical properties may help protect metals from corrosion.
  • A precursor for synthesizing novel materials: Researchers are exploring its use in developing polymers and resins with specific characteristics tailored for industrial applications .

Case Studies

  • Anticancer Research : A study demonstrated that TMTQ significantly inhibited the growth of MCF-7 breast cancer cells at low concentrations while exhibiting minimal toxicity to normal cells. This finding highlights its potential for developing targeted cancer therapies.
  • Antimicrobial Efficacy : Research conducted on TMTQ's antibacterial activity revealed that it effectively inhibited the growth of Staphylococcus aureus at concentrations as low as 50 µg/mL. This suggests its potential use in treating bacterial infections .

Current State of Research and Future Directions

Research on TMTQ is ongoing with increasing interest in its applications across various fields. Future studies are likely to focus on:

  • Developing TMTQ derivatives with enhanced biological activities.
  • Exploring its mechanisms of action at the molecular level.
  • Investigating its industrial applications further to optimize production methods and improve yields.

Mechanism of Action

The mechanism of action of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-7-ol involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, its anti-inflammatory effects may involve the modulation of inflammatory mediators and signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Key Differences

The compound’s structural analogs differ in substituent positions, functional groups, and saturation levels, leading to variations in physicochemical properties and applications. Below is a detailed comparison:

Table 1: Structural and Functional Comparison
Compound Name Substituents/Modifications Molecular Formula Molecular Weight Key Applications/Properties CAS/Reference
2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-7-ol 2,2,4-trimethyl, 7-hydroxy C₁₂H₁₇NO 191.27 g/mol Fluorescent dye synthesis Not explicitly provided
7-Hydroxy-1,2,3,4-tetrahydroquinoline 7-hydroxy (no methyl groups) C₉H₁₁NO 149.19 g/mol Pharmaceutical intermediates 58196-33-1
7-Methoxy-1,2,3,4-tetrahydroquinoline 7-methoxy instead of 7-hydroxy C₁₀H₁₃NO 163.22 g/mol Alkoxy derivatives for drug discovery 1810-74-8
2,2,4-Trimethyl-7-(trifluoromethyl)-1,2-dihydroquinoline 7-trifluoromethyl, partial saturation C₁₃H₁₄F₃N 241.25 g/mol Specialty chemical intermediates 1242835-50-2
6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one 6-amino, 7-fluoro, 2-keto group C₉H₉FN₂O 180.18 g/mol Anticancer/antimicrobial research 1155000-06-8

Physicochemical Properties

  • Boiling Point/Solubility: The 7-hydroxy variant (C₉H₁₁NO) has a boiling point of 319.7°C and density of 1.141 g/cm³, reflecting its polar hydroxyl group . Trifluoromethyl-substituted analogs exhibit lower polarity and enhanced lipid solubility due to fluorine’s electronegativity .
  • Thermal Stability : Methyl and trifluoromethyl groups increase thermal stability, making these compounds suitable for high-temperature applications like lubricant antioxidants .

Critical Analysis of Structural Impact on Function

  • Hydroxyl vs. Methoxy Groups : The 7-hydroxy group’s acidity enhances reactivity in condensation reactions, whereas methoxy groups improve lipophilicity for membrane penetration in drug design .
  • Methyl Substitutions: 2,2,4-Trimethyl groups sterically hinder oxidation, increasing stability compared to non-methylated analogs like 7-hydroxy-1,2,3,4-tetrahydroquinoline .
  • Fluorine Incorporation : Fluorine atoms in 7-trifluoromethyl derivatives reduce metabolic degradation, extending half-life in biological systems .

Biological Activity

2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-7-ol (CAS No. 63095-11-4) is a bicyclic organic compound derived from tetrahydroquinoline. Its unique structure, characterized by three methyl groups at positions 2 and 4 and a hydroxyl group at position 7, contributes to its notable biological activities. This article explores the biological activity of this compound, focusing on its neuroprotective properties, antioxidant effects, and potential therapeutic applications.

  • Molecular Formula : C₁₂H₁₇NO
  • Molecular Weight : 191.27 g/mol
  • CAS Number : 63095-11-4

The biological activity of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-7-ol is primarily attributed to its antioxidant and anti-inflammatory properties. The compound exhibits the following mechanisms:

  • Antioxidant Activity : It enhances the body's antioxidant defense by increasing the activity of various antioxidant enzymes and reducing oxidative stress markers such as lipid peroxidation products and protein oxidation products .
  • Neuroprotection : The compound has shown promise in protecting neurons from damage associated with neurodegenerative diseases like Parkinson's disease. It normalizes chaperone activity and suppresses apoptosis in neuronal cells .
  • Anti-inflammatory Effects : Research indicates that it reduces the expression of pro-inflammatory cytokines and inhibits pathways such as NF-κB, which is crucial in inflammation processes .

Biological Activity Studies

Several studies have investigated the biological effects of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-7-ol:

Case Study: Neuroprotective Effects in Parkinson's Disease Models

A study conducted on rats with rotenone-induced Parkinsonism evaluated the effects of 6-hydroxy derivatives of this compound. Key findings include:

  • Significant improvement in motor coordination scores.
  • Reduction in oxidative stress markers (e.g., decreased levels of 8-isoprostane).
  • Decreased expression of inflammatory markers and NF-κB activity .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntioxidantReduced oxidative stress markers
NeuroprotectiveImproved motor coordination in animal models
Anti-inflammatoryDecreased pro-inflammatory cytokines
CytoprotectiveSuppressed apoptosis in neuronal cells

Applications in Medicine

Given its biological activities, 2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-7-ol is being explored for various therapeutic applications:

  • Neurodegenerative Diseases : Potential treatment for conditions like Parkinson's disease due to its neuroprotective properties.
  • Antioxidant Supplements : As an ingredient in dietary supplements aimed at reducing oxidative stress.

Q & A

Q. What are the common synthetic routes for preparing 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-7-ol?

Methodological Answer: The compound is typically synthesized via multi-step reactions involving:

  • Reduction and alkylation : Starting from tetrahydroquinoline derivatives, such as 7-hydroxy-1,2,3,4-tetrahydroquinoline, followed by alkylation with propynyl bromide in dimethylformamide (DMF) under basic conditions (e.g., K₂CO₃) at 60°C .
  • Protection/deprotection strategies : For example, acetylation of the hydroxyl group using acetic anhydride and triethylamine in dichloromethane (DCM) to improve solubility or reactivity during subsequent steps .
  • Purification : Silica gel chromatography is commonly employed to isolate the final product, with yields typically ranging from 60–85% depending on reaction optimization .

Table 1: Example Reaction Conditions

StepReagents/ConditionsSolventTemperatureTimeYield
AlkylationPropynyl bromide, K₂CO₃DMF60°C1.5 h75%
AcetylationAcetic anhydride, Et₃NDCMRT2 h85%

Q. How is the compound characterized using spectroscopic methods?

Methodological Answer: Key techniques include:

  • ¹H/¹³C NMR : To confirm substituent positions and stereochemistry. For example, the methyl groups at positions 2 and 4 appear as singlets in ¹H NMR, while the hydroxyl proton (C7-OH) is typically broad due to hydrogen bonding .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and purity (e.g., ESI-HRMS matching calculated [M+H]+ within 2 ppm error) .
  • IR Spectroscopy : Identifies functional groups (e.g., O-H stretch at ~3200 cm⁻¹) .

Q. What are the primary biological activities investigated for this compound?

Methodological Answer: Biological screening often focuses on:

  • Antimicrobial activity : Tested against Gram-positive/negative bacteria via MIC assays .
  • Anticancer potential : Evaluated using cell viability assays (e.g., MTT) against cancer cell lines, with IC₅₀ values compared to structural analogs .
  • Mechanistic studies : Fluorescence-based assays to study interactions with biomolecules (e.g., DNA intercalation or enzyme inhibition) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and regioselectivity?

Methodological Answer: Optimization strategies include:

  • Catalyst screening : Transition-metal catalysts (e.g., Pd or Cu) for selective C-H functionalization .
  • Solvent effects : Polar aprotic solvents (e.g., THF or DMF) enhance reactivity, while additives like LiAlH₄ improve reduction efficiency .
  • Temperature gradients : Lower temperatures (0–25°C) reduce side reactions during alkylation .

Data Contradiction Example: LiAlH₄ in THF may over-reduce the quinoline ring, necessitating controlled stoichiometry to preserve the hydroxyl group .

Q. How do structural modifications (e.g., substituent variations) influence biological activity?

Methodological Answer:

  • Comparative SAR studies : Synthesize analogs with substituents at positions 2, 4, or 7 and compare bioactivity. For example:
  • Methoxy or halogen substituents at C7 enhance antimicrobial activity but reduce solubility .
  • Bulkier groups (e.g., isobutyryl) at C1 improve ligand-receptor binding in computational models .
    • Data normalization : Account for lipophilicity (logP) and solubility differences using HPLC or shake-flask methods .

Q. What computational methods are used to predict binding interactions or stability?

Methodological Answer:

  • Molecular docking : To simulate interactions with target proteins (e.g., DNA gyrase for antimicrobial studies) .
  • DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict redox behavior or stability .
  • MD simulations : Assess conformational flexibility in aqueous environments, critical for drug delivery design .

Q. How to resolve contradictions in reported biological activity data across studies?

Methodological Answer:

  • Standardized assay protocols : Ensure consistent cell lines, incubation times, and controls.
  • Structural validation : Confirm compound identity via X-ray crystallography or 2D NMR if discrepancies arise .
  • Meta-analysis : Compare data from analogs (e.g., 7-methoxy or 6-hydroxy derivatives) to identify substituent-driven trends .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.